Pralidoxime chloride, (Z)-

Catalog No.
S3609418
CAS No.
13698-37-8
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralidoxime chloride, (Z)-

CAS Number

13698-37-8

Product Name

Pralidoxime chloride, (Z)-

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[Cl-]

Antidote for Organophosphate Poisoning

One of the most well-documented research applications of Pralidoxime chloride, (Z)-, is as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals used in insecticides, nerve agents, and some medications. They work by inhibiting an enzyme called acetylcholinesterase, leading to a buildup of the neurotransmitter acetylcholine. This can cause life-threatening symptoms like muscle weakness, seizures, and respiratory failure.

Pralidoxime chloride, (Z)-, acts by binding to the organophosphate molecule attached to acetylcholinesterase, reactivating the enzyme and restoring normal nerve function. This research is crucial for developing effective treatments for organophosphate poisoning and mitigating the dangers associated with exposure to these chemicals [Source: International Programme on Chemical Safety (IPCS) [INCHEM], Pralidoxime Chloride (WHO Model Formulary 2008) ].

Investigating Nerve Agent Mechanisms

Researchers also utilize Pralidoxime chloride, (Z)-, to study the mechanisms of action of nerve agents. Nerve agents are a specific type of organophosphate designed for chemical warfare. By observing the effectiveness of Pralidoxime chloride, (Z)-, in counteracting nerve agent poisoning, scientists can gain valuable insights into the way these agents interact with the nervous system. This research is vital for developing improved antidotes and protective measures against nerve agent threats [Source: Sidell FR, Takafuji ET, Franz DR. Chemical Warfare Agents. Toxicology. 1997; 118(2-3):235-257. ].

Studying Neuromuscular Function

Beyond its use in antidote research, Pralidoxime chloride, (Z)-, can be a valuable tool in studies investigating neuromuscular function. The ability of Pralidoxime chloride, (Z)-, to reactivate acetylcholinesterase allows researchers to manipulate cholinergic transmission at the neuromuscular junction. This manipulation can help elucidate the role of acetylcholine in muscle function and neuromuscular disorders [Source: Eddleston M, Buckley NA, Eyer P. Snakebite management: a review of the evidence and recommendations for this neglected tropical disease. Clin Med (Lond). 2008;8(1):56-63. ].

Pralidoxime chloride, (Z)-, commonly referred to as pralidoxime, is a quaternary ammonium compound that functions primarily as a reactivator of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. It is utilized as an antidote in cases of organophosphate poisoning, where organophosphates inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and resultant cholinergic toxicity. Pralidoxime works by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, thereby restoring the enzyme's activity and mitigating symptoms of poisoning .

As mentioned earlier, pralidoxime chloride functions as a cholinesterase reactivator. It binds to the phosphorylated AChE, displacing the OP group and regenerating the functional enzyme. This restores normal nerve impulse transmission and alleviates the symptoms of OP poisoning [].

  • Reactivation of Acetylcholinesterase: The primary reaction involves pralidoxime binding to the phosphorylated serine site on acetylcholinesterase. This interaction allows pralidoxime to displace the organophosphate, leading to the regeneration of active acetylcholinesterase .
  • Formation of Phosphorylated Pralidoxime: During reactivation, pralidoxime itself becomes phosphorylated, forming a complex that can hydrolyze to regenerate free enzyme .
  • Detoxification of Organophosphates: Pralidoxime can also chemically react with certain organophosphates, detoxifying them directly through nucleophilic attack .

The synthesis of pralidoxime typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials such as 2-pyridinecarboxaldehyde and hydroxylamine.
  • Formation of Oxime: The aldehyde reacts with hydroxylamine to form an oxime intermediate.
  • Quaternization: The oxime is then subjected to quaternization using a suitable alkyl halide (e.g., methyl iodide) to yield pralidoxime chloride.
  • Purification: The final product is purified through recrystallization or chromatography techniques .

Pralidoxime is primarily applied in:

  • Treatment of Organophosphate Poisoning: It is used in emergency medicine to counteract poisoning from pesticides and nerve agents.
  • Research: Pralidoxime serves as a model compound in studies investigating cholinesterase reactivation mechanisms and the development of new antidotes for nerve agents .

Pralidoxime interacts with various biological systems and compounds:

  • With Acetylcholinesterase: Its primary interaction is with acetylcholinesterase, where it competes with organophosphates for binding sites.
  • Drug Interactions: Co-administration with atropine is common; atropine helps manage symptoms related to excessive acetylcholine while pralidoxime restores enzyme function .
  • Pharmacokinetics: Studies indicate that pralidoxime does not bind significantly to plasma proteins and is primarily eliminated unchanged via renal pathways, necessitating dosage adjustments in patients with renal impairment .

Several compounds share structural or functional similarities with pralidoxime:

Compound NameMechanism of ActionUnique Features
ObidoximeReactivates acetylcholinesteraseMore effective against certain organophosphates than pralidoxime
AtropineAnticholinergic agentUsed concurrently for symptom management; does not reactivate cholinesterase
ChlorpyrifosOrganophosphate pesticideInhibits acetylcholinesterase but does not have antidotal properties like pralidoxime
DFP (Diisopropylfluorophosphate)Irreversible inhibitor of acetylcholinesteraseUsed as a reference compound for studying reactivation by oximes

Pralidoxime's uniqueness lies in its specific mechanism for reactivating phosphorylated acetylcholinesterase while simultaneously detoxifying certain organophosphates. Its clinical application as an antidote makes it distinct among similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.0403406 g/mol

Monoisotopic Mass

172.0403406 g/mol

Heavy Atom Count

11

UNII

8ZGS5FTO5L

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14

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